Plocoralide A

Description

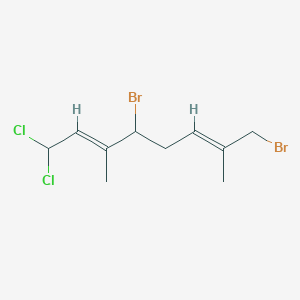

Plocoralide A is a halogenated monoterpene derivative isolated from marine organisms, notably from the genus Laurencia (red algae). Structurally, it is characterized by a 1-dichloromethyl group at position 7 (C-7) of its monoterpene backbone (Figure 1). This compound belongs to a broader class of halogenated natural products, which are often associated with diverse biological activities, including antimicrobial and antiparasitic effects. However, this compound has been reported to exhibit negligible antimalarial activity (IC₅₀ > 100 µM) in vitro against Plasmodium falciparum strains, a stark contrast to structurally related compounds with modified functional groups at C-7 .

Properties

Molecular Formula |

C10H14Br2Cl2 |

|---|---|

Molecular Weight |

364.93 g/mol |

IUPAC Name |

(2E,6E)-4,8-dibromo-1,1-dichloro-3,7-dimethylocta-2,6-diene |

InChI |

InChI=1S/C10H14Br2Cl2/c1-7(6-11)3-4-9(12)8(2)5-10(13)14/h3,5,9-10H,4,6H2,1-2H3/b7-3+,8-5+ |

InChI Key |

DFVMAXZBJUPYKZ-IUMFQGNOSA-N |

Isomeric SMILES |

C/C(=C\CC(/C(=C/C(Cl)Cl)/C)Br)/CBr |

Canonical SMILES |

CC(=CCC(C(=CC(Cl)Cl)C)Br)CBr |

Synonyms |

4,8-dibromo-1,1-dichloro-3,7-dimethyl-2E,6E-octadiene plocoralide A |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1. Comparative Analysis of this compound and Analogous Compounds

| Compound | Structural Class | Key Functional Groups | IC₅₀ (µM) | Source Organism |

|---|---|---|---|---|

| This compound | Halogenated monoterpene | 1-Dichloromethyl (C-7) | >100 | Laurencia spp. |

| Compound 80 | Halogenated monoterpene | Aldehyde (C-7) | Active* | Not specified |

| Ceramicine B (89) | Limonene derivative | Tetrahydrofuran (C-4/C-6, C-28) | 0.56 | Not specified |

| Cucurbitacin B (93) | Triterpenoid | Steroidal backbone | 2.9 | Cogniauxia podolaena |

Table 2. Structure-Activity Relationship (SAR) Insights

| Structural Feature | Impact on Activity |

|---|---|

| Aldehyde at C-7 (Compound 80) | Enhances electrophilicity and target binding → High activity . |

| Dichloromethyl at C-7 (this compound) | Inert group → No activity . |

| Tetrahydrofuran ring (Ceramicines B-D) | Improves solubility and molecular interactions → Moderate to high activity . |

| Triterpenoid backbone (Cucurbitacins) | Enables multi-target engagement → Broad-spectrum activity . |

Mechanistic and Pharmacological Implications

- Functional Group Dynamics : The inactivity of this compound underscores the necessity of electron-deficient groups (e.g., aldehydes) at C-7 for antimalarial activity.

- Structural Complexity: Triterpenoids like cucurbitacins outperform monoterpenes due to their ability to disrupt parasitic membranes or inhibit essential enzymes like Plasmodium proteases .

Future Research Directions

Functional Group Replacement : Synthesize this compound analogs with C-7 aldehydes or epoxides.

Combination Therapy: Evaluate triterpenoid-monoterpene hybrids for synergistic effects.

Target Identification: Use computational modeling to identify parasitic targets sensitive to halogenated monoterpenes.

Q & A

Q. How should conflicting cytotoxicity data between academic labs be addressed in collaborative research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.